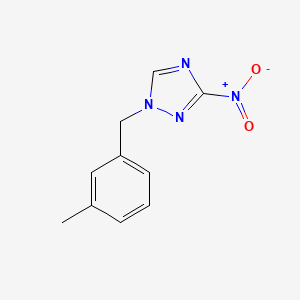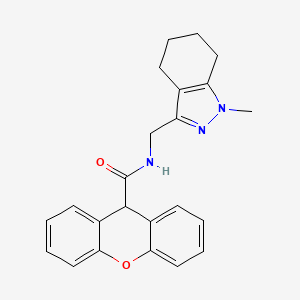![molecular formula C10H11FN2OS B2362922 N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide CAS No. 2093466-34-1](/img/structure/B2362922.png)
N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide, also known as BMS-986177, is a small molecule drug that has gained attention for its potential therapeutic applications. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which have shown promise in treating various conditions such as rheumatoid arthritis, B-cell malignancies, and autoimmune disorders.
Mechanism of Action
N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), an enzyme that plays a key role in the activation of B cells and other immune cells. By blocking BTK, N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide can reduce inflammation and prevent the activation of immune cells that contribute to disease progression.
Biochemical and Physiological Effects:
N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide has been shown to have several biochemical and physiological effects. It can reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and decrease the activation of immune cells such as B cells and T cells. This can lead to a reduction in inflammation and tissue damage, as well as improvements in disease symptoms.
Advantages and Limitations for Lab Experiments
N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified, and it has shown promising results in preclinical studies for various therapeutic applications. However, there are also limitations to its use, including potential toxicity and side effects, as well as the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several potential future directions for research on N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide. One area of focus could be on its potential use in combination with other drugs for the treatment of various diseases. Another area of research could be on the development of more potent and selective BTK inhibitors that can provide greater therapeutic benefits with fewer side effects. Finally, further studies will be needed to determine the safety and efficacy of N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide in humans, and to explore its potential for use in a wide range of therapeutic applications.
Synthesis Methods
The synthesis of N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide involves a multi-step process that begins with the reaction of 3-fluorothiophene-2-carboxylic acid with 1-bromo-2-methylpropane to form the corresponding ester. The ester is then treated with sodium hydroxide to generate the carboxylic acid, which is subsequently converted to the corresponding acid chloride. The acid chloride is then reacted with N-(1R)-cyano-2-methylpropylamine to yield the final product.
Scientific Research Applications
N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide has been studied extensively for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of rheumatoid arthritis, with significant reductions in inflammation and joint damage observed in animal models. It has also been shown to be effective in treating B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma. In addition, N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide has shown potential in treating autoimmune disorders such as lupus and multiple sclerosis.
properties
IUPAC Name |
N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2OS/c1-6(2)8(5-12)13-10(14)9-7(11)3-4-15-9/h3-4,6,8H,1-2H3,(H,13,14)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFIZEMBBMONBM-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)NC(=O)C1=C(C=CS1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C#N)NC(=O)C1=C(C=CS1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)


![1-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-3-(4-methylsulfanylphenyl)propan-1-one](/img/structure/B2362844.png)

![8-(4-Ethoxybenzoyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2362849.png)



![N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2362856.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2362857.png)
![[1-(3-Fluoro-4-methoxyphenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2362858.png)
![2-[4-(Aminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid;hydrochloride](/img/structure/B2362860.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B2362861.png)